molecular formula C22H26ClF2NO4 B016910 Nebivolol hydrochloride CAS No. 169293-50-9

Nebivolol hydrochloride

Cat. No.: B016910
CAS No.: 169293-50-9
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nebivolol hydrochloride can be synthesized through a multi-step process. One of the methods involves the reaction of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to yield nebivolol . The process typically involves the use of solvents like dimethylformamide and reagents such as iodine in dichloromethane .

Industrial Production Methods: An improved industrial method for the synthesis of this compound involves a one-pot synthesis from an epoxy monomer. This method is stereospecific and yields high purity without the need for intermediate purification . This process is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Nebivolol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of nebivolol, which can have different pharmacological properties .

Scientific Research Applications

Medical Uses

Hypertension Management
Nebivolol is primarily indicated for the treatment of hypertension. It functions by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and contractility. Additionally, it promotes vasodilation through the release of nitric oxide (NO), which contributes to lowering blood pressure effectively .

Heart Failure Treatment
In patients with heart failure, nebivolol can improve cardiac function and reduce symptoms. Its ability to enhance NO production aids in vascular relaxation, which is crucial for patients experiencing heart failure-related complications .

Angina Pectoris
Nebivolol is also utilized in managing angina by reducing the heart's oxygen demand through its effects on heart rate and contractility. This is particularly beneficial for patients with coronary artery disease .

Other Indications

  • Microvascular Angina : Nebivolol has shown promise in treating microvascular angina due to its vasodilatory effects.
  • Cancer Therapy-Related Cardiac Dysfunction (CTRCD) : Emerging studies suggest nebivolol may help manage cardiac dysfunction resulting from cancer treatments, although further research is needed .
  • Combination Therapy : It is often used in combination with other antihypertensive agents, such as valsartan, to enhance therapeutic outcomes .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of nebivolol in various populations:

  • Hypertensive Patients : Clinical trials indicate significant reductions in systolic and diastolic blood pressure compared to placebo groups. The vasodilatory effect contributes to improved arterial compliance and reduced peripheral resistance .
  • Heart Failure Patients : Research shows that nebivolol can enhance exercise tolerance and quality of life in patients with stable heart failure .

Side Effects and Considerations

While nebivolol is generally well-tolerated, common side effects include dizziness, fatigue, nausea, and headaches. Serious adverse effects can include bronchospasm and exacerbation of heart failure .

Patients with diabetes should be monitored closely since beta-blockers can mask hypoglycemic symptoms. Abrupt discontinuation of nebivolol may lead to rebound hypertension or exacerbation of coronary artery disease; therefore, gradual tapering is recommended .

Comparison with Similar Compounds

Uniqueness of Nebivolol Hydrochloride: this compound stands out due to its dual mechanism of action—beta-1 adrenergic receptor blockade and nitric oxide-mediated vasodilation. This combination provides a more comprehensive approach to managing hypertension and heart failure compared to other beta-blockers .

Biological Activity

Nebivolol hydrochloride is a third-generation selective beta-1 adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from other beta-blockers. Its biological activity encompasses a range of cardiovascular effects, vasodilatory actions, and potential metabolic benefits. This article delves into the mechanisms, pharmacokinetics, and clinical findings related to nebivolol, supported by data tables and case studies.

Nebivolol primarily acts as a highly selective beta-1 adrenergic receptor antagonist. At doses up to 10 mg, it demonstrates approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors in human myocardium . The compound also exhibits weak beta-2 antagonistic activity and acts as a beta-3 agonist, stimulating endothelial nitric oxide synthase (eNOS) and enhancing nitric oxide (NO) production. This NO-mediated vasodilation leads to decreased peripheral vascular resistance and improved cardiac output .

Key Mechanisms:

  • Beta-1 Receptor Blockade : Reduces heart rate and myocardial contractility.
  • Beta-3 Agonism : Increases NO production, resulting in vasodilation.
  • Inhibition of Aldosterone : Lowers blood volume and reduces vasoconstriction.

Pharmacokinetics

Nebivolol is characterized by its extensive protein binding (approximately 98% ), primarily to serum albumin, and its metabolism involves both glucuronidation and cytochrome P450 2D6 pathways . The drug's bioavailability varies significantly among individuals due to genetic polymorphisms affecting CYP2D6 metabolism.

Parameter Value
Bioavailability 12% - 96% (extensive vs. poor metabolizers)
Peak Concentration (Cmax) 2.75 ± 1.55 ng/mL (d-nebivolol)
Volume of Distribution 10,423.42 ± 6796.50 L
Half-life (t1/2) Varies; generally prolonged after discontinuation

Clinical Efficacy

Clinical studies have demonstrated nebivolol's efficacy in lowering blood pressure and improving heart function in patients with hypertension and heart failure. For instance, in a randomized controlled trial comparing nebivolol with placebo:

  • Systolic Blood Pressure Reduction : Nebivolol showed significant reductions in systolic blood pressure (SBP) compared to placebo (−12.1 mmHg vs. −7.9 mmHg) .
  • Diastolic Blood Pressure Reduction : Similar trends were observed for diastolic blood pressure (DBP) reductions .

Case Study 1: Heart Failure Management

A study involving patients with chronic heart failure indicated that nebivolol significantly improved exercise capacity and quality of life compared to standard treatment options. Patients receiving nebivolol reported enhanced functional capacity measured by the six-minute walk test.

Case Study 2: Metabolic Effects

Another investigation highlighted nebivolol's role in reducing oxidative stress markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential anti-inflammatory effects that could benefit diabetic patients .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Nebivolol hydrochloride in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC and HPTLC are widely used. For HPLC, a mobile phase of 50 mM KH₂PO₄ buffer (pH 3.0) and acetonitrile (45:55 v/v) with detection at 282 nm achieves retention times of ~3.76 min . HPTLC employs silica gel plates with toluene-methanol-triethylamine (3.8:1.2:0.2 v/v/v), yielding an Rf of 0.33 ± 0.02 and linearity between 500–3000 ng/spot . UV spectroscopy at 282 nm in pH 7.4 buffer is also validated for bulk analysis, with calibration curves spanning 2–10 µg/mL . Validation includes precision (RSD <2%), accuracy (recovery 98–102%), and LOD/LOQ (e.g., 63.10 ng/spot for HPTLC) .

Q. How is the solubility profile of this compound determined during preformulation studies?

  • Methodological Answer : Solubility is assessed in solvents like ethanol (4.4 mg/mL), DMSO (44.2 mg/mL), and surfactants (e.g., Cremophore RH 40: 157.83 mg/mL) using shake-flask or bar-diagram methods. Nonionic surfactants and oils (e.g., polyethylene glycol 400) are screened under controlled agitation (e.g., 24 hrs, 37°C) to identify optimal solubility enhancers .

Advanced Research Questions

Q. How can Central Composite Design (CCD) optimize transdermal delivery systems for this compound?

  • Methodological Answer : CCD is applied to evaluate polymer combinations (e.g., HPMC K15M and Eudragit S100) and plasticizers (e.g., triethyl citrate 10% w/w). Responses like folding endurance, tensile strength, and in vitro flux are modeled statistically. For example, a 9-formulation design identified optimal drug release (88.33% in 120 min) and flux (12.5 µg/cm²/hr) using regression analysis . FTIR and DSC confirm drug-polymer compatibility by verifying no shifts in key peaks (e.g., Nebivolol’s O-H stretch at 3350 cm⁻¹) .

Q. What formulation strategies improve the dissolution rate and bioavailability of this compound in solid dosage forms?

  • Methodological Answer : Liquisolid compacts using Fujicalin (carrier) and Aerosil 200 (coating) enhance dissolution by converting the drug into a liquid-loaded powder. Optimized formulations (e.g., LS-3N) achieve 88.33% release in 120 min, fitting the Peppas model (n > 0.45, indicating non-Fickian diffusion) . Self-microemulsifying drug delivery systems (SMEDDS) with Cremophore RH 40 increase solubility 150-fold, enabling >75% drug release in 30 min .

Q. How do researchers assess drug-polymer compatibility in transdermal formulations?

  • Methodological Answer : FTIR and DSC are critical. For instance, Nebivolol’s compatibility with Eudragit RL100 is confirmed by unchanged FTIR peaks (e.g., C-F stretch at 1100 cm⁻¹) and DSC thermograms showing no melting point depression. Accelerated stability studies (40°C/75% RH for 6 months) further validate compatibility by monitoring physicochemical changes .

Q. How are degradation products of this compound analyzed under stress conditions?

  • Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidation, photolysis) is followed by HPTLC or HPLC. For example, oxidative degradation with H₂O₂ produces a product resolvable on HPTLC (Rf 0.45 vs. 0.33 for intact drug). Mass spectrometry identifies degradation pathways, such as hydroxylation of the benzopyran ring . Method specificity is confirmed by resolution factors >2 between degradation peaks and the parent compound .

Q. Data Contradiction Analysis

  • Solubility Variability : Reported solubility in DMSO ranges from 44.2 mg/mL to 60 mg/mL . This discrepancy may arise from differences in experimental conditions (e.g., sonication duration, temperature). Researchers must standardize protocols to ensure reproducibility.
  • Bioavailability Enhancement : Liquisolid compacts report higher dissolution than SMEDDS , but SMEDDS may offer better intestinal permeation. Comparative studies under biorelevant conditions (e.g., simulated gastric fluid) are needed to resolve this.

Properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-BIISKSHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049065
Record name rac Nebivolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152520-56-4, 169293-50-9
Record name 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152520-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac Nebivolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.
Quantity
3.3 g
Type
reactant
Reaction Step One
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Quantity
7.5 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three
Name
nebivolol hydrochloride

Synthesis routes and methods II

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
nebivolol hydrochloride

Synthesis routes and methods III

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride

Retrosynthesis Analysis

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